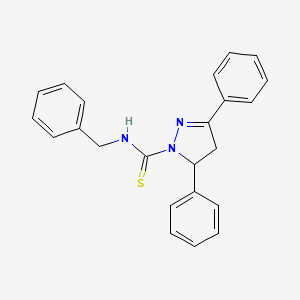
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide, also known as BDPT, is a chemical compound with potential therapeutic applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide is believed to exert its biological activities through various mechanisms. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the activity of various enzymes involved in fungal and bacterial infections. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, fungi, and bacteria. This compound has also been found to exhibit antioxidant and anti-inflammatory activities. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities. However, this compound also has some limitations. It is relatively unstable and may degrade over time, and it may exhibit toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide. One possible direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use as an antiviral agent. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in the field of medicine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound for therapeutic use.
合成法
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide can be synthesized using various methods, including the reaction of benzylamine, chalcone, and thiosemicarbazide in the presence of a catalyst. Another method involves the reaction of benzylamine, chalcone, and thiosemicarbazide in ethanol under reflux conditions. The resulting product is then purified using recrystallization techniques.
科学的研究の応用
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. This compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
特性
IUPAC Name |
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3S/c27-23(24-17-18-10-4-1-5-11-18)26-22(20-14-8-3-9-15-20)16-21(25-26)19-12-6-2-7-13-19/h1-15,22H,16-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWFFDNZANLIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=S)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)

![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)

![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
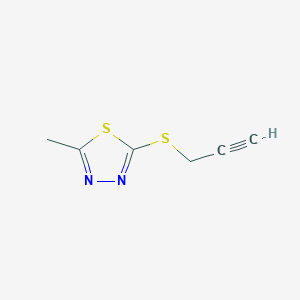
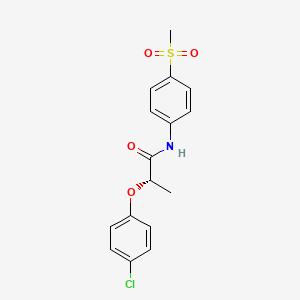
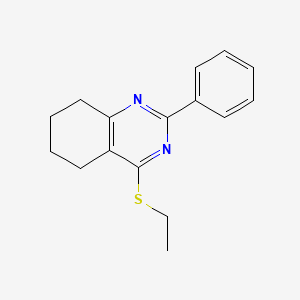
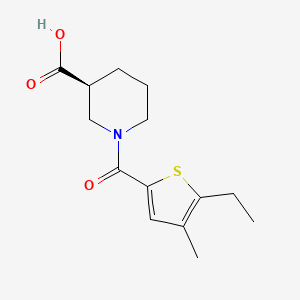

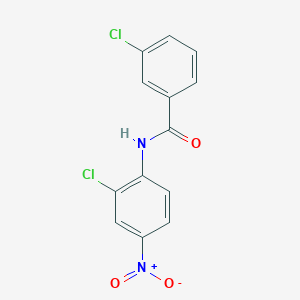
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)

![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)